molecular formula C5H6O2 B042952 Ethyl propiolate CAS No. 623-47-2

Ethyl propiolate

Cat. No.: B042952
CAS No.: 623-47-2
M. Wt: 98.1 g/mol
InChI Key: FMVJYQGSRWVMQV-UHFFFAOYSA-N
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Mechanism of Action

Ethyl propiolate is an organic compound with the formula HC≡CCO2C2H5 . It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid . This compound is a reagent and building block for the synthesis of other organic compounds .

Target of Action

The primary target of this compound is thiols . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes .

Mode of Action

This compound reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the modification and functionalization of thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .

Result of Action

The primary result of this compound’s action is the formation of disulfides from thiols . This enables the modification of thiol-containing molecules and facilitates their detection and characterization using analytical techniques such as chromatography and spectroscopy .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, parameters such as pH, concentration of this compound, and temperature can affect the reaction kinetics . Therefore, proper handling and ventilation are required when using this compound, especially at high concentrations .

Biochemical Analysis

Biochemical Properties

One of the notable properties of Ethyl propiolate is its ability to act as a versatile derivatizing agent for thiols or sulfhydryl compounds . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes . This compound reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .

Cellular Effects

The cellular effects of This compound are primarily related to its reactivity towards thiols . It enables the modification and characterization of thiol-containing molecules in chemical and biological research

Molecular Mechanism

The molecular mechanism of This compound involves its reaction with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .

Temporal Effects in Laboratory Settings

The temporal effects of This compound It is known that this compound is a colorless liquid with a fruity odor commonly used as a versatile derivatizing agent for thiols .

Dosage Effects in Animal Models

The effects of This compound It is known that this compound has a low toxicity profile, and exposure at normal levels does not cause adverse health effects .

Metabolic Pathways

The metabolic pathways involving This compound It is known that this compound reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research .

Transport and Distribution

The transport and distribution of This compound It is known that this compound is a colorless liquid that is miscible with organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl propiolate can be synthesized using various methods. One common method involves the reaction of propargyl alcohol with ethanol in the presence of a catalyst such as calcium hypochlorite and acetic acid. This reaction is typically carried out in dichloromethane as a solvent at temperatures between 0 and 40 degrees Celsius . Another method involves the esterification of propiolic acid with ethanol under acidic conditions, using catalysts like sulfuric acid or boron trifluoride diethyl etherate .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce environmental impact. For instance, using milder conditions and environmentally friendly catalysts can make the process more sustainable .

Comparison with Similar Compounds

Ethyl propiolate can be compared with other acetylenic esters such as mthis compound and butyl propiolate. While all these compounds share similar reactivity due to the presence of the electrophilic alkyne group, this compound is unique in its balance of reactivity and stability, making it particularly useful in various synthetic applications . Similar compounds include:

    Mthis compound: Similar reactivity but different physical properties due to the methyl group.

    Butyl Propiolate: Similar reactivity but different physical properties due to the butyl group.

This compound’s unique combination of properties makes it a versatile and valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl prop-2-ynoate
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InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJYQGSRWVMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31762-50-2
Record name 2-Propynoic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80211359
Record name Ethyl propiolate
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Molecular Weight

98.10 g/mol
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Physical Description

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Ethyl propiolate
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CAS No.

623-47-2
Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name ETHYL PROPIOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl propiolate?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the ester group. [, ]
  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

Q3: What are some common reactions involving this compound?

A3: this compound participates in various reactions, including:

  • Cycloaddition Reactions: this compound readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and nitrones, leading to the formation of heterocyclic compounds like isoxazoles, triazoles, and isoxazolidines, respectively. [, , , , , , ]
  • Diels-Alder Reactions: As a dienophile, this compound reacts with dienes like furan in Diels-Alder reactions, forming bicyclic compounds. []
  • Michael Additions: this compound acts as a Michael acceptor in reactions with nucleophiles like amines, thiols, and organometallic reagents, resulting in the formation of β-substituted acrylate derivatives. [, , , , ]
  • Cyclotrimerization Reactions: Transition metal catalysts like ruthenium and palladium complexes promote the cyclotrimerization of this compound, yielding substituted benzene derivatives. [, ]
  • Nucleophilic Addition Reactions: Nucleophiles can attack the electrophilic carbon of the alkyne in this compound, leading to the addition products. [, ]

Q4: What role does this compound play in multi-component reactions?

A4: this compound serves as a valuable building block in multi-component reactions, such as those involving azaarenes, NH-heterocyclic compounds, and 1,3-dicarbonyl compounds, enabling the efficient synthesis of complex molecules. []

Q5: How does the choice of catalyst influence the regioselectivity in reactions with this compound?

A5: The regioselectivity of reactions involving this compound is strongly influenced by the catalyst used. For instance, in the 1,3-dipolar cycloaddition of pyrimidinium ylides with this compound, the regioselectivity can be explained using perturbation and frontier orbital theories. [] Similarly, in the Diels-Alder reaction with furan, the presence of AlCl3 influences the endo/exo selectivity of the product formation. []

Q6: What are some notable applications of this compound in organic synthesis?

A6: this compound serves as a crucial starting material for synthesizing various compounds, including:

  • Heterocycles: It's widely employed in preparing biologically relevant heterocyclic compounds, such as pyrrolo[1,2-c]pyridines, selenazolo[3,2-a]pyrimidin-7-ones, and pyrazolo[1,5-a]pyridines. [, , , ]
  • Natural Product Synthesis: It serves as a key intermediate in synthesizing natural products like (+)-decursinol, a compound with potential medicinal properties. []
  • Organic Materials: It can be polymerized to form poly(this compound) (PEP), which exhibits interesting electrical properties and can be used in nanotechnological applications. []

Q7: How has computational chemistry contributed to understanding the reactivity of this compound?

A7: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the reactivity and reaction mechanisms of this compound:

  • Mechanism Elucidation: DFT calculations help decipher the reaction mechanisms of reactions involving this compound, such as the [3+2] cycloaddition with aryl azides, revealing mechanistic details like the involvement of polar intermediates and the synchronicity of bond formation. []
  • Regioselectivity Prediction: Computational studies assist in predicting and explaining the regioselectivity observed in reactions like the 1,3-dipolar cycloaddition of pyrimidinium ylides and the Diels-Alder reaction with furan, offering insights into factors like orbital interactions and steric effects. [, , ]
  • Transition State Analysis: DFT calculations enable the optimization and characterization of transition state structures, providing valuable information about the activation energies and geometries involved in reactions like the Michael addition of aniline. []

Q8: How is computational chemistry employed to understand the solvent effects on this compound reactions?

A8: Theoretical studies using DFT calculations help elucidate the influence of solvents on the reactivity of this compound. For example, calculations can rationalize the observed regioselectivity changes in the 1,3-dipolar cycloaddition of 2-furfural oxime with this compound in different solvents. []

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